Amidation Yield Comparison
In a patented procedure (WO2017/181177), 2-chloropyrimidine-5-carbonyl chloride reacted with methylamine hydrochloride (1.20 eq.) and triethylamine (3.00 eq.) in dichloromethane at 0 °C to 20 °C, affording 2-chloro-N-methylpyrimidine-5-carboxamide in 71% isolated yield after silica gel chromatography . For the simpler pyrimidine-5-carbonyl chloride, an analogous amidation with ammonia in tetrahydrofuran (0.5 h reaction time) delivered the corresponding 5-pyrimidinecarboxamide in 88% yield [1]. The 17-percentage-point yield differential reflects the added steric and electronic burden of the 2-chloro substituent and must be factored into route scoping and cost calculations.
| Evidence Dimension | Isolated amidation yield |
|---|---|
| Target Compound Data | 71% (2-chloro-N-methylpyrimidine-5-carboxamide) |
| Comparator Or Baseline | 88% (pyrimidine-5-carboxamide from pyrimidine-5-carbonyl chloride + NH₃) |
| Quantified Difference | -17 percentage points (absolute) |
| Conditions | Target: CH₂Cl₂, 0 °C → 20 °C, 2 h; Comparator: THF, 0.5 h, NH₃ atmosphere |
Why This Matters
The yield gap enables process chemists to accurately forecast starting material requirements and compare the cost-efficiency of alternative routes.
- [1] Molaid.com. (7ci,9ci)-5-Pyrimidinecarbonyl chloride reaction with ammonia, 88% yield. Reference: IRAK DEGRADERS AND USES THEREOF. View Source
